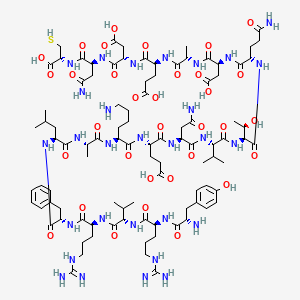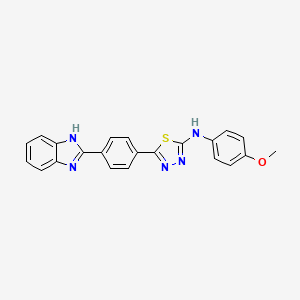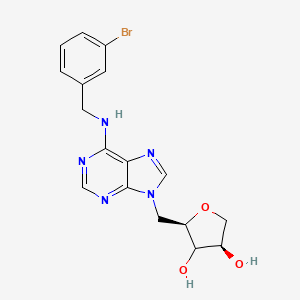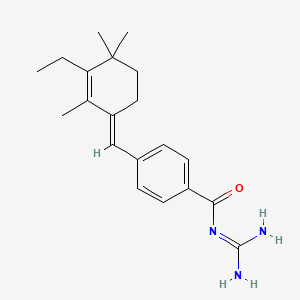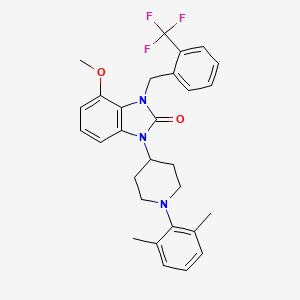![molecular formula C24H21N3O6 B12377940 N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B12377940.png)
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]-8-methoxy-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]-8-methoxy-2H-chromene-3-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of various diseases due to its unique chemical structure and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]-8-methoxy-2H-chromene-3-carboxamide involves multiple steps, including substitution, click reaction, and addition reaction . The starting material, 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione, undergoes a series of chemical transformations to yield the final product . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]-8-methoxy-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of one functional group with another.
Click Reactions: A class of biocompatible reactions that are used to quickly and reliably join molecular components.
Addition Reactions: Where atoms or groups are added to a molecule without the loss of any atom.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles, electrophiles, and catalysts. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions are typically derivatives of the original compound, with modifications to specific functional groups that enhance its biological activity or stability .
科学的研究の応用
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]-8-methoxy-2H-chromene-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and autoimmune disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical products
作用機序
The mechanism of action of N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as cereblon protein . This interaction leads to the modulation of protein degradation pathways, which can result in the inhibition of cancer cell growth and the modulation of immune responses .
類似化合物との比較
Similar Compounds
Pomalidomide: A derivative with similar structural features and biological activity.
Thalidomide: Another related compound known for its immunomodulatory effects.
Lenalidomide: Shares a similar mechanism of action involving cereblon protein modulation.
Uniqueness
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]-8-methoxy-2H-chromene-3-carboxamide is unique due to its specific chemical structure, which allows for targeted interactions with molecular pathways involved in disease processes. This specificity enhances its potential as a therapeutic agent compared to other similar compounds .
特性
分子式 |
C24H21N3O6 |
|---|---|
分子量 |
447.4 g/mol |
IUPAC名 |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]-8-methoxy-2H-chromene-3-carboxamide |
InChI |
InChI=1S/C24H21N3O6/c1-32-19-4-2-3-13-9-15(12-33-21(13)19)22(29)25-16-5-6-17-14(10-16)11-27(24(17)31)18-7-8-20(28)26-23(18)30/h2-6,9-10,18H,7-8,11-12H2,1H3,(H,25,29)(H,26,28,30) |
InChIキー |
ZFAKJMUJUNDGEI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1OCC(=C2)C(=O)NC3=CC4=C(C=C3)C(=O)N(C4)C5CCC(=O)NC5=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


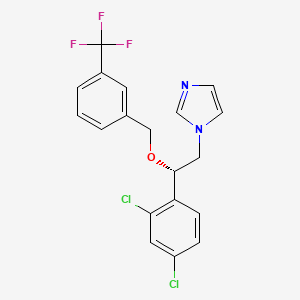
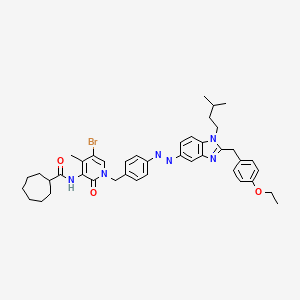
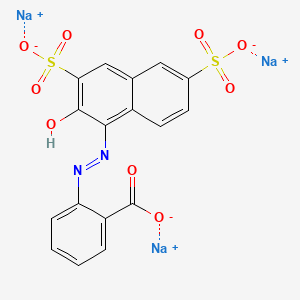

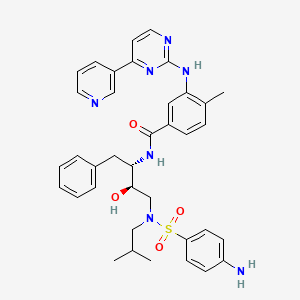

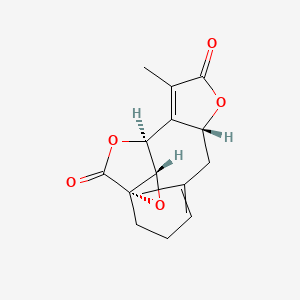
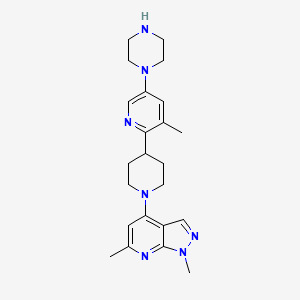
![sodium;4-[4-[(2-hydroxy-5-methyl-3-nitrophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate](/img/structure/B12377907.png)
